1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one falls under the category of xanthones, which are aromatic compounds known for their diverse biological activities. These compounds typically exhibit properties such as antioxidant, anti-inflammatory, and anticancer activities.
The synthesis of 1,2,3,4,7-pentamethoxy-9H-xanthen-9-one can be achieved through various methodologies:
The molecular structure of 1,2,3,4,7-pentamethoxy-9H-xanthen-9-one features a xanthene backbone with five methoxy substituents located at positions 1, 2, 3, 4, and 7.
COC1=CC2=C(C=C1)OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC
DHPUCRJALNWKKQ-UHFFFAOYSA-N
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one participates in various chemical reactions typical for xanthones:
Reactions involving this compound often require careful control of temperature and solvent conditions to optimize yields and minimize degradation.
The mechanism of action for 1,2,3,4,7-pentamethoxy-9H-xanthen-9-one is not fully elucidated but is believed to involve:
Studies indicate that xanthones exhibit significant biological activity through modulation of cellular signaling pathways .
The compound's stability under various conditions is crucial for its applications in research and potential therapeutic uses.
1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one has several significant applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2